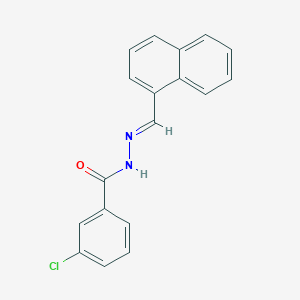![molecular formula C17H19N3O2S B324032 1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea CAS No. 49773-67-3](/img/structure/B324032.png)
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea is an organic compound with the molecular formula C17H19N3O2S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea typically involves the condensation of 3,4-dimethoxybenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Studied for its anticancer properties, particularly its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea involves its interaction with various molecular targets. For instance, its anticancer activity is believed to result from its ability to chelate metal ions, thereby inhibiting metalloprotein enzymes essential for cancer cell proliferation. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxybenzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- 3,4-dimethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 4-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
Uniqueness
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea is unique due to its specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. The presence of methoxy groups at the 3 and 4 positions of the benzaldehyde moiety and a methyl group on the phenyl ring of the thiosemicarbazone moiety can significantly affect its electronic properties and interactions with molecular targets .
Properties
CAS No. |
49773-67-3 |
|---|---|
Molecular Formula |
C17H19N3O2S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C17H19N3O2S/c1-12-5-4-6-14(9-12)19-17(23)20-18-11-13-7-8-15(21-2)16(10-13)22-3/h4-11H,1-3H3,(H2,19,20,23)/b18-11+ |
InChI Key |
PJYSCNIRGUVFFF-WOJGMQOQSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=C(C=C2)OC)OC |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=C(C=C2)OC)OC |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[(4-acetylphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323949.png)
![(4E)-3-(4-nitrophenyl)-5-oxo-4-[(2,4,6-tribromophenyl)hydrazinylidene]pyrazole-1-carbothioamide](/img/structure/B323951.png)
![(4E)-4-[(2,5-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323952.png)
![(4E)-4-[[2-(morpholine-4-carbonyl)phenyl]hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323954.png)
![(4E)-4-[(2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323956.png)
![(4E)-4-[(2,5-dichlorophenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323957.png)
![N,N'-1,3-propanediylbis[2-(1-naphthyl)acetamide]](/img/structure/B323960.png)
![1-[(Z)-1-cyclopropylethylideneamino]-3-phenylurea](/img/structure/B323962.png)

![4-Methoxy-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide](/img/structure/B323968.png)

![methyl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarboxylate](/img/structure/B323971.png)


